Donepezil-d5 (hydrochloride)

Description

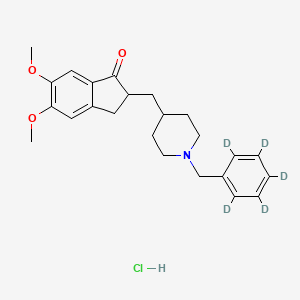

Structure

3D Structure of Parent

Properties

Molecular Formula |

C24H24D5NO3.HCl |

|---|---|

Molecular Weight |

420.99 |

IUPAC Name |

5,6-dimethoxy-2-[[1-[(2,3,4,5,6-pentadeuteriophenyl)methyl]piperidin-4-yl]methyl]-2,3-dihydroinden-1-one;hydrochloride |

InChI |

InChI=1S/C24H29NO3.ClH/c1-27-22-14-19-13-20(24(26)21(19)15-23(22)28-2)12-17-8-10-25(11-9-17)16-18-6-4-3-5-7-18;/h3-7,14-15,17,20H,8-13,16H2,1-2H3;1H/i3D,4D,5D,6D,7D; |

SMILES |

COC1=C(C=C2C(=C1)CC(C2=O)CC3CCN(CC3)CC4=CC=CC=C4)OC.Cl |

Synonyms |

2,3-Dihydro-5,6-dimethoxy-2-[[1-((phenyl-d5)methyl)-4-piperidinyl]methyl]-1H-inden-1-one hydrochloride |

Origin of Product |

United States |

Foundational & Exploratory

Technical Whitepaper: Donepezil-d5 Hydrochloride in Bioanalytical Applications

Executive Summary

In the pharmacokinetics (PK) and pharmacodynamics (PD) of Alzheimer's disease therapeutics, the precise quantification of acetylcholinesterase (AChE) inhibitors is critical.[1] Donepezil-d5 hydrochloride serves as the gold-standard Stable Isotope-Labeled Internal Standard (SIL-IS) for the bioanalysis of Donepezil. By correcting for matrix effects, ionization suppression, and extraction variability in LC-MS/MS workflows, this deuterated analog ensures data integrity in clinical and preclinical studies. This guide details the physicochemical properties, mechanistic context, and a validated bioanalytical protocol for utilizing Donepezil-d5 hydrochloride.

Chemical Identity & Specifications

The CAS number provided in the topic request (110119-84-1) corresponds to the unlabeled Donepezil free base. For the deuterated hydrochloride salt used in bioanalysis, the specific chemical identity is defined below.

| Parameter | Specification |

| Compound Name | Donepezil-d5 Hydrochloride |

| CAS Number (d5 HCl) | 1883548-90-1 (or 1128086-25-8 for d5 free base) |

| Parent CAS (Unlabeled) | 120011-70-3 (HCl salt) / 120014-06-4 (Free base) |

| Chemical Formula | C₂₄H₂₄D₅NO₃[2][3] · HCl |

| Molecular Weight | ~420.99 g/mol (Salt) / ~384.53 g/mol (Free Base) |

| Isotopic Purity | ≥ 99% Deuterium enrichment |

| Chemical Purity | ≥ 98% (HPLC) |

| Label Position | Benzyl ring (Phenyl-d5) |

| Solubility | Soluble in Methanol, DMSO, and Water |

Structural Insight: The deuterium labeling is typically located on the benzyl ring (phenyl-d5). This placement is strategic; it ensures the label is retained in the primary fragment ion (benzyl cation) during MS/MS analysis, shifting the product ion mass by +5 Da relative to the analyte.

Mechanistic Context: Acetylcholinesterase Inhibition[5][6][7][8][9][10]

While Donepezil-d5 is an analytical tool, understanding the pharmacology of the parent drug (Donepezil) is essential for interpreting PK/PD data. Donepezil is a centrally acting, reversible inhibitor of acetylcholinesterase (AChE).

Mechanism of Action Pathway

The following diagram illustrates the inhibition mechanism, highlighting how Donepezil prevents the hydrolysis of Acetylcholine (ACh), thereby enhancing cholinergic transmission.

Figure 1: Mechanism of action for Donepezil.[4] The drug reversibly binds to AChE, preventing acetylcholine breakdown and potentiating cholinergic signaling.

Bioanalytical Methodology: LC-MS/MS Protocol

The quantification of Donepezil in human plasma requires high sensitivity (LLOQ ~0.1 ng/mL) and selectivity.[5] The use of Donepezil-d5 as an Internal Standard (IS) is non-negotiable for regulatory-grade assays to compensate for matrix effects.

Mass Spectrometry Parameters (MRM)

The transitions below assume the standard "benzyl-d5" labeling pattern.

| Compound | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Ion Mode |

| Donepezil | 380.2 | 91.2 (Benzyl cation) | 25 - 40 | ESI (+) |

| Donepezil-d5 | 385.2 | 96.2 (Benzyl-d5 cation) | 25 - 40 | ESI (+) |

Chromatographic Conditions

-

Column: Kinetex C18 (50 × 2.1 mm, 2.6 µm) or equivalent.

-

Mobile Phase A: 0.1% Formic Acid in Water + 2mM Ammonium Acetate.

-

Mobile Phase B: Acetonitrile (100%).

-

Flow Rate: 0.4 mL/min.

-

Gradient:

-

0.0 - 0.5 min: 10% B

-

0.5 - 2.5 min: Ramp to 90% B

-

2.5 - 3.5 min: Hold 90% B

-

3.5 - 3.6 min: Return to 10% B

-

3.6 - 5.0 min: Re-equilibrate

-

Sample Preparation Protocol (Liquid-Liquid Extraction)

Liquid-Liquid Extraction (LLE) is superior to protein precipitation for Donepezil as it yields cleaner extracts and reduces phospholipid suppression.

-

Aliquot: Transfer 50 µL of plasma sample into a clean tube.

-

IS Spike: Add 10 µL of Donepezil-d5 working solution (e.g., 100 ng/mL in 50% Methanol). Vortex for 10 sec.

-

Buffer: Add 50 µL of 0.1 M Ammonium Acetate (pH 9.0) to basify the sample (ensures Donepezil is in free base form for extraction).

-

Extraction: Add 1.5 mL of Methyl tert-butyl ether (MTBE) or Ethyl Acetate.

-

Agitate: Vortex vigorously for 5 minutes or shake on a plate shaker.

-

Phase Separation: Centrifuge at 4,000 rpm for 10 minutes at 4°C.

-

Transfer: Flash freeze the aqueous layer (dry ice/acetone bath) and decant the organic supernatant into a fresh tube.

-

Dry: Evaporate the organic solvent under nitrogen stream at 40°C.

-

Reconstitute: Dissolve residue in 100 µL of Mobile Phase (10% ACN / 90% Water). Vortex and inject.

Bioanalytical Workflow Diagram

Figure 2: Validated workflow for the extraction and quantification of Donepezil using Donepezil-d5 IS.

Stability & Handling

-

Storage: Store solid Donepezil-d5 HCl at -20°C, protected from light and moisture.

-

Stock Solutions: Stock solutions (1 mg/mL in Methanol) are stable for at least 6 months at -20°C.

-

Working Solutions: Diluted working solutions in aqueous buffers should be prepared fresh weekly or validated for longer stability, as hydrolysis may occur over extended periods at room temperature.

-

Safety: Donepezil is a potent AChE inhibitor. Handle the d5 standard with the same safety precautions as the parent drug (fume hood, gloves, eye protection).

References

-

US Pharmacopeia (USP). Donepezil Hydrochloride: USP Monograph. USP-NF. Link

-

Matsui, K. et al. (1999). Determination of donepezil (E2020) in human plasma by liquid chromatography-mass spectrometry.[6][5][7] Journal of Chromatography B. Link

-

FDA. Donepezil Hydrochloride Label Information & Clinical Pharmacology. DailyMed. Link

-

Tocris Bioscience. Donepezil-d5 hydrochloride Product Sheet.Link

-

MedChemExpress. Donepezil-d5 hydrochloride Datasheet (CAS 1883548-90-0).Link

-

Kim, H. et al. (2024).[1] Optimized method development and validation for determining donepezil in rat plasma: A liquid-liquid extraction, LC-MS/MS, and design of experiments approach. PLOS ONE.[1] Link

Sources

- 1. journals.plos.org [journals.plos.org]

- 2. uspnf.com [uspnf.com]

- 3. chalcogen.ro [chalcogen.ro]

- 4. Optimized method development and validation for determining donepezil in rat plasma: A liquid-liquid extraction, LC-MS/MS, and design of experiments approach | PLOS One [journals.plos.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Ultrafast liquid chromatography-tandem mass spectrometry determination of donepezil in human plasma: application to a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]

The Molecular Weight Delta: Optimizing Donepezil Bioanalysis via Deuterated Internal Standards

Executive Summary

In the high-stakes environment of regulated bioanalysis (PK/PD studies), the reliability of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) data hinges on a single, critical variable: the Internal Standard (IS).[1] For Donepezil, an acetylcholinesterase inhibitor used in Alzheimer’s disease, the selection of a deuterated IS is not merely about matching chemical properties—it is a physics problem involving isotopic overlap ("cross-talk") and chromatographic retention time shifts.

This guide deconstructs the molecular weight difference between Donepezil and its deuterated analogs (Donepezil-d7, -d5, -d3), providing a scientifically grounded protocol for eliminating matrix effects and ensuring FDA M10 compliance.

Part 1: The Physics of Mass Difference & Isotopic "Cross-Talk"

The Isotopic Envelope Problem

Many researchers assume that if an IS has a different nominal mass (e.g., M+3), it is spectrally distinct. This is false for organic molecules like Donepezil (

Theoretical Isotopic Abundance for Donepezil (MW ~379.5):

-

M+0 (Monoisotopic): 100% (Relative)

-

M+1 (

): ~26.8% (Significant signal) -

M+2 (

): ~3.5%[2] -

M+3 (

): ~0.3%

The Risk: If you select a Donepezil-d3 IS, the M+3 isotope of the analyte (native Donepezil) has the same mass as the monoisotopic peak of the IS. At high analyte concentrations (ULOQ), the M+3 signal from the drug will "bleed" into the IS channel, artificially inflating the IS response and suppressing the calculated concentration.

The "Sweet Spot" Calculation

To ensure the analyte does not interfere with the IS, the mass difference (

- Da: Risky. The M+3 contribution (~0.3%) may cause failure at high concentrations.

- Da: Ideal. The M+5 contribution of native Donepezil is negligible (<0.01%).

Recommendation: Use Donepezil-d5 or Donepezil-d7 to ensure

Part 2: Structural Specifics & Fragmentation Logic

The mass difference is only half the battle. In MS/MS (MRM mode), you must monitor a specific transition (Precursor

Donepezil Fragmentation

Donepezil (m/z 380.[3][4]2) typically fragments at the bond between the piperidine ring and the benzyl group.

-

Primary Fragment: Benzyl cation (m/z 91.1).[4]

-

Secondary Fragment: Dimethoxy-indanone moiety (m/z 243.1).

Selecting the Correct Transition

If you use a commercial Donepezil-d7 (benzyl-labeled), you must adjust your transition.

| Compound | Label Position | Precursor (Q1) | Product (Q3) | Logic |

| Donepezil | N/A | 380.2 | 91.1 | Benzyl cation (unlabeled) |

| Donepezil-d7 | Benzyl Ring | 387.2 | 98.1 | Benzyl-d7 cation (91 + 7) |

| Donepezil-d5 | Indanone Ring | 385.2 | 248.1 | Indanone-d5 fragment |

| Incorrect Setup | Benzyl-d7 | 387.2 | 91.1 | FAIL: Monitors loss of label. |

Critical Warning: If you monitor 387.2

Caption: Figure 1. Fragmentation logic for Benzyl-labeled Donepezil-d7. The transition must account for the mass shift in the product ion.

Part 3: The Deuterium Isotope Effect (Chromatography)

Deuterium (

-

The Phenomenon: Deuterated compounds often elute slightly earlier than their non-deuterated counterparts in Reverse Phase LC (RPLC).

-

The Problem: If the IS elutes too far apart from the analyte, they are not experiencing the exact same matrix suppression/enhancement at the electrospray source.

-

Donepezil Reality: For Donepezil-d7, the retention time shift is typically < 0.1 minutes (negligible) on modern C18 columns. However, if using UPLC with very sharp peaks (<2s width), even a 0.5s shift can partially separate the peaks.

Mitigation Strategy:

-

Use a column with adequate retention (k' > 2) to mask minor relative shifts.

-

Avoid "over-labeling" (e.g., d14) which exaggerates the shift. d5-d7 is the optimal balance.

Part 4: Experimental Protocol (Method Development)

Materials

-

IS: Donepezil-d7 (Benzyl-d7) or Donepezil-d5 (Indanone-d5).

-

Matrix: Human Plasma (K2EDTA).[6]

LC-MS/MS Conditions (Optimized)

| Parameter | Setting | Rationale |

| Column | C18 (e.g., Kinetex 2.6µm, 50x2.1mm) | High surface area for retention of basic amines. |

| Mobile Phase A | 10mM Ammonium Formate (pH 3.5) | Low pH ensures Donepezil is protonated ( |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic modifier for elution. |

| Flow Rate | 0.4 - 0.6 mL/min | Optimal for ESI source desolvation. |

| Gradient | 5% B to 90% B over 3 mins | Fast elution while separating phospholipids. |

Validation Workflow (FDA M10 Compliance)

To prove the IS is working correctly, you must perform an Interference Check .

-

Blank: Inject extracted blank matrix. (Criteria: Noise only).

-

Zero: Blank + IS only. (Criteria: No signal in Analyte channel).

-

ULOQ w/o IS: Inject Analyte at highest concentration without IS.

-

Check: Look at the IS channel (m/z 387.2

98.1). -

Pass: Signal in IS channel is < 5% of the normal IS response.

-

Fail: Signal is > 5%. Indicates "Cross-talk" (Isotopic overlap).

-

Caption: Figure 2. Decision tree for validating Internal Standard interference (Cross-talk) per FDA M10 guidelines.

References

-

US Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]

-

Jeong, H. C., et al. (2018).[6] "Quantification methods for donepezil concentration in plasma using UPLC-MS/MS." Translational and Clinical Pharmacology, 26(2), 66-72. Available at: [Link]

- Wang, S., & Cyronak, M. (2013). "Peptide and Protein Bioanalysis by LC-MS/MS." Springer Protocols. (Reference for Isotopic Overlap Theory).

-

Chowdhury, S. K. (2018). "Deuterium Isotope Effects in Drug Pharmacokinetics." Journal of Labelled Compounds and Radiopharmaceuticals. Available at: [Link]

Sources

- 1. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. scielo.br [scielo.br]

- 6. researchgate.net [researchgate.net]

Introduction: The Critical Role of Solubility in Preclinical Research

An In-depth Technical Guide to the Solubility of Donepezil-d5 Hydrochloride in Methanol and Water

Donepezil, a reversible inhibitor of acetylcholinesterase (AChE), is a cornerstone therapeutic for managing the symptoms of Alzheimer's disease.[1][2] In research and development, particularly in pharmacokinetic studies and bioanalytical assays, isotopically labeled internal standards are indispensable for achieving accurate quantification. Donepezil-d5 hydrochloride, the deuterated analog of Donepezil hydrochloride, serves this vital role.[3]

Understanding the solubility of a compound is a fundamental prerequisite for any laboratory work. It dictates the feasibility of preparing stock solutions, designing formulations, and developing robust analytical methods. This guide provides a comprehensive overview of the solubility of Donepezil-d5 hydrochloride in two common laboratory solvents: water and methanol. We will delve into the physicochemical principles governing its solubility, present established quantitative data, and provide a detailed, field-proven protocol for its empirical determination.

It is a well-established principle in medicinal chemistry that deuterium substitution has a negligible effect on the bulk physicochemical properties of a molecule, including its solubility. Therefore, the solubility data for Donepezil hydrochloride can be confidently applied to its d5 variant. This guide will proceed on this principle, referencing data for the non-deuterated form as directly applicable.

Physicochemical Properties Influencing Solubility

Donepezil hydrochloride is a white to off-white crystalline powder.[2][4][5] Its solubility is primarily governed by its structure as the hydrochloride salt of a basic piperidine-containing molecule. The protonation of the piperidine nitrogen renders the molecule ionic, significantly enhancing its affinity for polar solvents.

| Property | Value | Source |

| Molecular Formula | C₂₄H₂₉NO₃·HCl | [2][4] |

| Molecular Weight | 415.96 g/mol | [2][4] |

| Appearance | White crystalline powder | [4][5] |

| Form | Hydrochloride Salt | [6][7] |

| pKa (Basic) | ~9.0 | [5] |

Solubility Profile of Donepezil Hydrochloride

The hydrochloride salt form of Donepezil is significantly more water-soluble than its free base counterpart, which is poorly soluble in aqueous media.[6] This distinction is critical for selecting the appropriate solvent system.

Aqueous Solubility (Water)

Donepezil hydrochloride is classified as soluble in water.[2][4] The polar nature of water and its ability to solvate the chloride and protonated piperidinium ions drive the dissolution process. Various sources report high solubility, though the exact quantitative values show some variation, which is common depending on experimental conditions like temperature and pH.

Organic Solubility (Methanol)

Methanol, a polar protic solvent, is also an effective solvent for Donepezil hydrochloride. While some sources describe it as slightly soluble in the broader class of alcohols like ethanol[2][4], specific data indicates good solubility in methanol. This is particularly useful for preparing concentrated stock solutions for analytical purposes, such as in high-performance liquid chromatography (HPLC) methods where methanol is a common mobile phase component.[7][8]

Quantitative Solubility Data

The following table summarizes the reported quantitative solubility values for Donepezil hydrochloride.

| Solvent | Reported Solubility | Source(s) |

| Water | ≥ 10.4 mg/mL | [4] |

| up to 20 mg/mL | [6] | |

| 20.8 mg/mL (50 mM) | [1] | |

| 31 mg/mL* | [5] | |

| Methanol | Soluble in hot methanol | [9] |

| up to 50 mg/mL | [] |

*Note: This value is for "Donepezil" and may not specify the salt form, but the high value is characteristic of the hydrochloride salt in an aqueous context.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

To ensure accurate and reproducible results, the thermodynamic equilibrium solubility must be determined. The shake-flask method is the gold standard for this purpose. This protocol is designed as a self-validating system by incorporating steps to confirm that equilibrium has been reached.

Workflow Overview

Caption: Relationship between chemical form and aqueous solubility.

Conclusion

Donepezil-d5 hydrochloride exhibits high solubility in water and good solubility in methanol, properties conferred by its nature as a hydrochloride salt. Quantitative data indicates solubility of at least 20 mg/mL in water and up to 50 mg/mL in methanol, making the preparation of concentrated stock solutions for research applications straightforward. For precise determination, a rigorous experimental protocol, such as the shake-flask method detailed herein, is essential. By ensuring equilibrium is reached and employing a validated analytical technique like HPLC-UV, researchers can generate reliable and reproducible solubility data critical for advancing drug development and bioanalytical studies.

References

-

ResearchGate. (n.d.). How do I dissolve Donepezil? Retrieved February 9, 2026, from [Link]

-

USP-NF. (2019, March 1). Donepezil Hydrochloride Tablets. Retrieved February 9, 2026, from [Link]

-

International Journal of Applied Pharmaceutics. (2019, June 5). METHOD DEVELOPMENT AND VALIDATION OF DONEPEZIL HYDROCHLORIDE. Retrieved February 9, 2026, from [Link]

-

MDPI. (n.d.). New TLC-Densitometric Method for the Quantification of Donepezil in Tablets. Retrieved February 9, 2026, from [Link]

-

ResearchGate. (n.d.). A new computational method for drug solubility prediction in methanol + water mixtures. Retrieved February 9, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Donepezil. PubChem Compound Database. Retrieved February 9, 2026, from [Link]

-

U.S. Food and Drug Administration. (2010, July 21). CHEMISTRY REVIEW(S). Retrieved February 9, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Retrieved February 9, 2026, from [Link]

-

SciSpace. (n.d.). RP-HPLC Method for the Estimation of Donepezil Hydrochloride Dosage Form. Retrieved February 9, 2026, from [Link]

-

Pfizer. (2014, October 22). ARICEPT® (donepezil hydrochloride) Tablets. Retrieved February 9, 2026, from [Link]

-

ResearchGate. (n.d.). Donepezil Base: Physicochemical Characterization. Retrieved February 9, 2026, from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved February 9, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Determination of donepezil in human plasma using ultra performance liquid chromatography-tandem mass spectrometry. Retrieved February 9, 2026, from [Link]

-

Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. (n.d.). STABILITY-INDICATING HPLC METHOD FOR DETERMINATION OF DONEPEZIL HYDROCHLORIDE IN PURE AND IN TABLET DOSAGE FORMS. Retrieved February 9, 2026, from [Link]

-

Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved February 9, 2026, from [Link]

Sources

- 1. Donepezil hydrochloride | Cholinesterases | Tocris Bioscience [tocris.com]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Donepezil-d5 hydrochloride_TargetMol [targetmol.com]

- 4. Donepezil Hydrochloride | 120011-70-3 [chemicalbook.com]

- 5. Donepezil | C24H29NO3 | CID 3152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. Donepezil hydrochloride 1 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.fi]

Defining and Verifying the Isotopic Purity of Donepezil-d5 Reference Standards

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: The Imperative for Isotopic Purity in Quantitative Bioanalysis

In modern drug discovery and development, particularly in pharmacokinetic (PK) and drug metabolism (DMPK) studies, stable isotope-labeled (SIL) compounds are indispensable tools.[1][2] Donepezil-d5, a deuterium-labeled analog of the acetylcholinesterase inhibitor Donepezil, serves as a quintessential internal standard for quantitative analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).[3][4] Its utility is predicated on a core assumption: that it is chemically and chromatographically identical to the unlabeled analyte, differing only in mass.[5][6] This mass shift allows for its differentiation from the endogenous or administered unlabeled drug, thereby enabling precise correction for variability in sample preparation, injection volume, and matrix-induced ion suppression.[1][7]

However, the integrity of this entire analytical framework hinges on the isotopic purity of the reference standard. An inadequately characterized standard, containing significant populations of lesser-deuterated or unlabeled species, can introduce unacceptable variability and bias into an assay. This guide provides a comprehensive framework for understanding, specifying, and verifying the isotopic purity of Donepezil-d5, ensuring the generation of robust and reliable bioanalytical data. It is structured not as a rigid protocol, but as a logical journey from foundational principles to practical application, reflecting field-proven insights.

Foundational Concepts: Distinguishing Isotopic Enrichment from Species Abundance

Before delving into analytical methodologies, it is crucial to clarify two fundamental and often conflated terms: isotopic enrichment and species abundance.[8]

-

Isotopic Enrichment: This refers to the percentage of deuterium at a specific, designated labeled position within the molecule.[8] For a starting material with "99% D enrichment," there is a 99% probability of finding a deuterium atom and a 1% probability of finding a hydrogen atom at any given labeled site.[8]

-

Species Abundance: This describes the percentage of the entire population of molecules that possess a specific, complete isotopic composition.[8] For Donepezil-d5, this refers to the relative percentages of molecules containing five deuterium atoms (d5), four (d4), three (d3), and so on, down to the unlabeled d0 species.

A high level of isotopic enrichment in the starting materials does not guarantee that 100% of the final product will be the fully deuterated d5 species. Due to the statistical nature of the labeling process, a distribution of isotopologues is inevitable. The goal of synthesis and purification is to maximize the abundance of the desired d5 species.

The Dual-Pillar Approach to Isotopic Purity Verification

A robust characterization of Donepezil-d5 cannot rely on a single analytical technique. A self-validating system employs a dual-pillar approach, leveraging the complementary strengths of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[9][10] MS provides the distribution of isotopologue species, while NMR confirms the location of the labels and provides a highly accurate measure of overall enrichment.[8][9]

Pillar 1: High-Resolution Mass Spectrometry (HRMS) for Isotopologue Distribution

HRMS is the primary tool for determining the relative abundance of each isotopologue (d0 through d5) in the Donepezil-d5 standard. The causality behind choosing HRMS lies in its ability to resolve the small mass differences between successive isotopologues, which is critical for accurate quantification.[11]

Experimental Protocol: LC-HRMS for Donepezil-d5 Isotopologue Analysis

-

Sample Preparation: Prepare a dilute solution of the Donepezil-d5 standard (e.g., 1 µg/mL) in a suitable solvent like acetonitrile/water with 0.1% formic acid.

-

Chromatography: While direct infusion can be used, coupling with UPLC or HPLC is preferred to separate the deuterated standard from any potential chemical impurities.

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

-

Mass Spectrometry:

-

Instrument: An Orbitrap or TOF high-resolution mass spectrometer.

-

Ionization: Electrospray Ionization, Positive Mode (ESI+).

-

Acquisition Mode: Full scan MS over a relevant m/z range (e.g., m/z 380-395) to encompass the [M+H]⁺ ions of all isotopologues.

-

Resolution: Set to >30,000 to ensure baseline separation of isotopic peaks.

-

-

Data Analysis:

-

Extract the ion chromatogram for the Donepezil peak.

-

Generate the mass spectrum across the eluting peak.

-

Identify the monoisotopic peaks corresponding to the [M+H]⁺ ions for each isotopologue (d0 to d5).

-

Integrate the peak area or intensity for each isotopologue.

-

Calculate the relative abundance of each species and normalize to 100%. The isotopic purity is typically reported as the relative abundance of the d5 species.

-

Data Presentation: Expected Isotopologue Distribution

| Isotopologue | Chemical Formula ([M+H]⁺) | Theoretical Monoisotopic Mass (Da) | Example Measured Relative Abundance (%) |

| Donepezil-d0 | C₂₄H₃₀NO₃⁺ | 380.2220 | < 0.1 |

| Donepezil-d1 | C₂₄H₂₉D₁NO₃⁺ | 381.2283 | < 0.1 |

| Donepezil-d2 | C₂₄H₂₈D₂NO₃⁺ | 382.2345 | 0.1 |

| Donepezil-d3 | C₂₄H₂₇D₃NO₃⁺ | 383.2408 | 0.5 |

| Donepezil-d4 | C₂₄H₂₆D₄NO₃⁺ | 384.2471 | 2.5 |

| Donepezil-d5 | C₂₄H₂₅D₅NO₃⁺ | 385.2533 | > 96.9 |

Note: The theoretical masses are calculated based on the most abundant isotopes of C, H, N, O, and D. The relative abundance values are illustrative for a high-purity standard.

Pillar 2: Nuclear Magnetic Resonance (NMR) for Positional Integrity and Enrichment

While MS confirms the overall mass distribution, it does not verify that the deuterium atoms are in the correct positions. Furthermore, ¹H-NMR is exceptionally precise for quantifying the small amounts of residual hydrogen in a highly deuterated sample, providing an orthogonal and highly accurate measure of isotopic enrichment.[8]

Causality: The five deuterium atoms in Donepezil-d5 are typically located on the N-benzyl ring to prevent back-exchange under physiological or analytical conditions.[5] ¹H-NMR can confirm the absence of signals in this aromatic region, validating the label positions. By comparing the integration of any residual proton signals in this region to the integration of a non-deuterated portion of the molecule (or a certified internal standard), one can calculate the isotopic enrichment with high accuracy.[8][12]

Experimental Protocol: Quantitative ¹H-NMR (qNMR)

-

Sample Preparation: Accurately weigh a known amount of the Donepezil-d5 standard and a certified qNMR internal standard (e.g., maleic acid) into an NMR tube. Dissolve in a known volume of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

NMR Acquisition:

-

Instrument: 400 MHz or higher NMR spectrometer.

-

Experiment: A quantitative ¹H-NMR experiment.

-

Key Parameters: Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified to allow for full magnetization recovery.

-

-

Data Processing:

-

Apply appropriate window functions and perform Fourier transformation.

-

Carefully phase the spectrum and perform a baseline correction.

-

Integrate the signal from the known internal standard.

-

Integrate the residual proton signals from the deuterated benzyl ring of Donepezil-d5.

-

Integrate a signal from a non-deuterated region of the Donepezil molecule (e.g., the methoxy protons) as an internal reference.

-

-

Calculation of Isotopic Enrichment: The enrichment is calculated by comparing the relative integrals of the residual protons in the labeled positions to the integrals of protons in unlabeled positions.

Setting Specifications and Regulatory Context

For use as an internal standard in regulated bioanalysis, a Donepezil-d5 reference standard must meet stringent specifications. While specific requirements can vary, industry best practices and regulatory expectations provide a clear guide.

Typical Specifications for Donepezil-d5 Reference Standard

| Parameter | Specification | Method of Analysis | Rationale |

| Chemical Purity | ≥ 99.0% | HPLC-UV, LC-MS | Ensures that the response is not from chemical impurities.[13] |

| Isotopic Purity | ≥ 98% d5 | LC-HRMS | Minimizes contribution of lesser-deuterated species to the analyte signal channel. |

| Isotopic Enrichment | ≥ 98% | ¹H-NMR | Confirms high deuterium incorporation at the specified positions.[14] |

| Identity | Conforms to structure | ¹H-NMR, HRMS, IR | Confirms the chemical structure and positions of deuterium labels.[9] |

Regulatory agencies expect that internal standards be well-characterized. Using a standard with high isotopic purity (e.g., ≥98%) minimizes potential "crosstalk," where the signal from the d4 isotopologue might contribute to the signal of the d0 analyte, especially at very low analyte concentrations.[14] This ensures the accuracy and reliability of the quantitative data submitted in drug applications.

Conclusion

The characterization of a Donepezil-d5 reference standard is a multi-faceted process that demands more than a simple purity check. A scientifically sound approach, grounded in the complementary use of HRMS and NMR, is essential for establishing its suitability for regulated bioanalysis. By meticulously determining the isotopologue distribution, confirming the label positions, and quantifying the isotopic enrichment, researchers can ensure the integrity of their internal standard. This diligence builds a foundation of trustworthiness in the subsequent quantitative data, satisfying both scientific rigor and regulatory expectations, and ultimately contributing to the development of safer and more effective medicines.

References

-

Wang, Y., et al. (2018). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen–deuterium exchange reaction using electrospray ionization‐high‐resolution mass spectrometry. Rapid Communications in Mass Spectrometry. Available at: [Link]

-

ResolveMass Laboratories Inc. (n.d.). Deuterated Standards for LC-MS Analysis. Retrieved February 5, 2026, from [Link]

-

Roy, A., et al. (2021). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods. Available at: [Link]

- Google Patents. (n.d.). CN112305007B - Method for measuring deuterium isotope abundance of deuterium labeled compound by using nuclear magnetic hydrogen spectrum or deuterium spectrum.

-

Pudasaini, B., et al. (2023). Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy. Journal of the American Chemical Society. Available at: [Link]

-

Concert Pharmaceuticals. (n.d.). Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. Retrieved February 5, 2026, from [Link]

-

Pasha, S., et al. (2019). Synthesis, isolation, and characterization of Donepezil open ring impurity. ResearchGate. Available at: [Link]

-

Gallardo, E., et al. (2009). Isotopic labeling of metabolites in drug discovery applications. PubMed. Available at: [Link]

-

ResolveMass Laboratories Inc. (2023). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. YouTube. Available at: [Link]

-

ResolveMass Laboratories Inc. (n.d.). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Retrieved February 5, 2026, from [Link]

-

Eurisotop. (n.d.). Deuterated Reagents for Pharmaceuticals. Retrieved February 5, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Donepezil. PubChem Compound Database. Retrieved February 5, 2026, from [Link]

-

University of Tübingen. (n.d.). Isotope distributions. Retrieved February 5, 2026, from [Link]

-

Alsachim. (n.d.). Isotope-labeled Pharmaceutical Standards. Retrieved February 5, 2026, from [Link]

-

Lane, A. N., et al. (2010). NMR method for measuring carbon-13 isotopic enrichment of metabolites in complex solutions. PubMed. Available at: [Link]

-

Di Martino, R. M. C., et al. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery. Available at: [Link]

-

Scientific Instrument Services. (n.d.). Isotope Distribution Calculator and Mass Spec Plotter. Retrieved February 5, 2026, from [Link]

-

Wikipedia. (n.d.). Donepezil. Retrieved February 5, 2026, from [Link]

-

Costanzo, P., et al. (2016). Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors. PMC. Available at: [Link]

-

Charles River Laboratories. (n.d.). Isotopic Labeling Services. Retrieved February 5, 2026, from [Link]

-

ResolveMass Laboratories Inc. (n.d.). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved February 5, 2026, from [Link]

-

Veeprho. (n.d.). Donepezil-D5. Retrieved February 5, 2026, from [Link]

-

Lane, A. N., et al. (2010). NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions. Analytical Chemistry. Available at: [Link]

-

Kitson, S. L. (2023). The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences. Chemicals Knowledge Hub. Available at: [Link]

-

Gaonkar, S. L., et al. (2017). Industrially Scalable Synthesis of Anti-alzheimer Drug Donepezil. SciSpace. Available at: [Link]

-

ResearchGate. (n.d.). Chemical structure of Donepezil. Retrieved February 5, 2026, from [Link]

-

Salm, P., et al. (2001). Evaluation of a Deuterium-Labeled Internal Standard for the Measurement of Sirolimus by High-Throughput HPLC Electrospray Ionization Tandem Mass Spectrometry. ResearchGate. Available at: [Link]

-

Acanthus Research Inc. (n.d.). Donepezil-D5. Retrieved February 5, 2026, from [Link]

- Google Patents. (n.d.). US8987458B2 - Process for the preparation of donepezil hydrochloride.

-

Tobin, J. (2022). Designing Stable Isotope Labeled Internal Standards. Acanthus Research Inc. Available at: [Link]

-

ResolveMass Laboratories Inc. (2023). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. Available at: [Link]

-

Salamandra LLC. (n.d.). Regulatory Considerations for Deuterated Products. Retrieved February 5, 2026, from [Link]

-

Volmer, D. (n.d.). The Role of Naturally Occurring Stable Isotopes in Mass Spectrometry, Part I: The Theory. Spectroscopy Online. Available at: [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). donepezil. Retrieved February 5, 2026, from [Link]

-

Li, X. (2022). H deuteration of organic compounds and potential drug candidates. Chemical Society Reviews. Available at: [Link]

-

AptoChem. (n.d.). Deuterated internal standards and bioanalysis. Retrieved February 5, 2026, from [Link]

-

University of Florence. (n.d.). Protein isotopic enrichment for NMR studies. Retrieved February 5, 2026, from [Link]

-

Rawat, M., et al. (2020). Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer's disease. Frontiers in Chemistry. Available at: [Link]

-

Chemistry LibreTexts. (2022). Isotope Abundance. Retrieved February 5, 2026, from [Link]

-

Wikipedia. (n.d.). Isotopic analysis by nuclear magnetic resonance. Retrieved February 5, 2026, from [Link]

-

ResearchGate. (n.d.). -Structural formula of donepezil. Retrieved February 5, 2026, from [Link]

Sources

- 1. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. veeprho.com [veeprho.com]

- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 6. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 7. researchgate.net [researchgate.net]

- 8. isotope.com [isotope.com]

- 9. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 10. resolvemass.ca [resolvemass.ca]

- 11. researchgate.net [researchgate.net]

- 12. CN112305007B - Method for measuring deuterium isotope abundance of deuterium labeled compound by using nuclear magnetic hydrogen spectrum or deuterium spectrum - Google Patents [patents.google.com]

- 13. resolvemass.ca [resolvemass.ca]

- 14. resolvemass.ca [resolvemass.ca]

An In-depth Technical Guide to the Stability of Donepezil-d5 in Biological Matrices at -80°C

Abstract

The integrity of quantitative bioanalytical data is fundamentally reliant on the stability of all analytes, including the internal standard (IS), under all conditions of handling, storage, and analysis. This guide provides a comprehensive technical overview of the principles and practices for ensuring the stability of Donepezil-d5, a commonly used stable isotope-labeled internal standard for the quantification of Donepezil in biological matrices. Focusing on the critical storage temperature of -80°C, this document delineates the underlying chemical principles, potential degradation pathways, and rigorous experimental protocols required to validate and maintain the stability of Donepezil-d5. It is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic, toxicokinetic, and bioequivalence studies.

Introduction: The Critical Role of Internal Standard Stability

In quantitative liquid chromatography-mass spectrometry (LC-MS) bioanalysis, a stable isotope-labeled internal standard (SIL-IS) like Donepezil-d5 is the gold standard.[1][2] It is presumed to mimic the analyte of interest throughout sample extraction, handling, and analysis, thereby correcting for variability.[3] This fundamental assumption, however, hinges on the proven stability of the IS itself. Any degradation of the IS would lead to a skewed analyte-to-IS response ratio, directly compromising the accuracy and precision of the final reported concentrations.

Donepezil is a reversible inhibitor of the enzyme acetylcholinesterase, widely prescribed for the treatment of dementia in Alzheimer's disease. Accurate quantification in biological matrices such as plasma, serum, and whole blood is essential for pharmacokinetic and bioequivalence studies.[4] Storing these biological samples at ultra-low temperatures, typically -80°C, is a standard practice to minimize biological and chemical degradation of the target analytes.[5][6] Therefore, establishing and documenting the long-term stability of Donepezil-d5 at this temperature is not merely a procedural step but a prerequisite for generating reliable, regulatory-compliant data.[7][8]

This guide will explore the key factors influencing the stability of Donepezil-d5 and provide a framework for designing and executing robust stability validation studies in alignment with global regulatory expectations.[4][9][10]

Fundamentals of Donepezil-d5 Stability

Chemical Structure and Properties

Donepezil is susceptible to degradation under certain conditions, primarily through hydrolysis and oxidation.[11][12][13] Forced degradation studies have shown that Donepezil is particularly labile in alkaline and oxidative environments.[11][13][14]

Donepezil-d5 is structurally identical to Donepezil, with five hydrogen atoms replaced by deuterium. This labeling confers a higher mass for mass spectrometric detection without significantly altering its chemical properties.[15] The carbon-deuterium (C-D) bond is slightly stronger than the carbon-hydrogen (C-H) bond, which can sometimes impart a minor increase in stability.[15] However, for the purposes of bioanalytical validation, the stability of a SIL-IS must be experimentally proven and not assumed to be identical to the analyte under all conditions.[16]

Factors Influencing Stability in Biological Matrices at -80°C

While storing samples at -80°C significantly reduces the rate of most chemical and enzymatic reactions, it does not eliminate them entirely.[17][18] Several factors can still impact the long-term stability of Donepezil-d5:

-

Enzymatic Degradation: Biological matrices contain various enzymes that can degrade drug molecules. Freezing at -80°C drastically slows enzymatic activity, but it may not completely halt it over extended periods.[6]

-

pH Shifts: During the freezing process, solutes can concentrate in unfrozen water pockets, leading to significant shifts in local pH.[17] Given Donepezil's susceptibility to pH-dependent hydrolysis, particularly alkaline conditions, this can be a potential cause of degradation even in a frozen state.[12][14]

-

Oxidation: The presence of dissolved oxygen and oxidizing species in the matrix can lead to oxidative degradation.[13]

-

Matrix Composition: The specific biological matrix (e.g., plasma, serum, urine) and the anticoagulant used can influence stability.[5][16]

Experimental Design for Stability Assessment

A comprehensive stability assessment for Donepezil-d5 should be an integral part of the bioanalytical method validation process.[7][19][20] The goal is to challenge the stability of the IS under conditions that mimic the entire lifecycle of a study sample.

The core principle of these experiments is to compare the response of the IS in aged or stressed samples against that of freshly prepared samples or a reference time point (T=0).

Key Stability Experiments

The following stability tests are mandatory under most regulatory guidelines:[4][10][19]

-

Stock Solution Stability: Evaluates the stability of the Donepezil-d5 stock solution under its intended storage conditions (e.g., -20°C or -80°C) and at room temperature for the duration of sample preparation.

-

Freeze-Thaw Stability: Assesses the impact of repeated freezing and thawing cycles on the IS in the biological matrix. This simulates scenarios where samples may be thawed for aliquoting or re-analysis.

-

Long-Term Stability: The most critical test for this topic, this study evaluates the stability of Donepezil-d5 in the matrix at the specified storage temperature (-80°C) for a period equal to or longer than the time from sample collection to the final analysis.[10]

The following diagram illustrates the overall workflow for a comprehensive stability validation.

Data Interpretation and Best Practices

-

Trustworthiness of Data: The inclusion of freshly prepared comparison QCs in every analytical run is a self-validating mechanism. If the comparison QCs meet acceptance criteria, it confirms the analytical run is valid, lending confidence to the stability sample results.

-

Documentation: Meticulous documentation of all storage conditions, cycle times, and analytical results is essential for regulatory submission. [20]* IS Response Monitoring: While the analyte/IS ratio is used for quantification, it is also a best practice to monitor the absolute response of Donepezil-d5 over the course of the stability study. A significant, consistent downward trend in the IS response may indicate a stability issue, even if the final calculated concentrations remain within the 15% acceptance window.

-

Chemical Purity: Ensure the use of high-purity Donepezil-d5 (chemical purity >99%, isotopic enrichment ≥98%) to prevent interference from unlabeled analyte. [21]

Conclusion

The stability of Donepezil-d5 in biological matrices at -80°C is a critical parameter that underpins the reliability of quantitative bioanalytical data. It cannot be assumed; it must be rigorously demonstrated through well-designed and meticulously executed validation experiments. By adhering to the principles and protocols outlined in this guide, which are grounded in global regulatory standards, researchers can ensure the integrity of their internal standard and, by extension, the accuracy and reproducibility of their study results. A proactive and thorough approach to stability validation is fundamental to successful drug development and regulatory approval.

References

-

Title: Factors Affecting the Stability of Drugs and Drug Metabolites in Biological Matrices Source: PubMed URL: [Link]

-

Title: The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content Source: Bioanalysis URL: [Link]

-

Title: Factors affecting the stability of drugs and drug metabolites in biological matrices Source: ResearchGate URL: [Link]

-

Title: Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis Source: ResolveMass Laboratories Inc. URL: [Link]

-

Title: Deuterated Standards for LC-MS Analysis Source: ResolveMass Laboratories Inc. URL: [Link]

-

Title: Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team Source: PMC (PubMed Central) URL: [Link]

-

Title: Stability study of donepezil hydrochloride using HPLC and LC-MS-MS Source: Research Journal of Pharmaceutical, Biological and Chemical Sciences URL: [Link]

-

Title: FDA Guidance for Industry: Bioanalytical Method Validation Source: U.S. Food and Drug Administration (FDA) URL: [Link]

-

Title: Draft Guidance for Industry on Bioanalytical Method Validation Source: Regulations.gov URL: [Link]

-

Title: Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis Source: Bioanalysis URL: [Link]

-

Title: Characterization of factors affecting the stability of frozen heparinized plasma Source: PubMed URL: [Link]

-

Title: Chromatograms of donepezil at forced degradation studies, at room... Source: ResearchGate URL: [Link]

-

Title: Guideline on bioanalytical method validation Source: European Medicines Agency (EMA) URL: [Link]

-

Title: M10 Bioanalytical Method Validation and Study Sample Analysis - Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

-

Title: LC-PDA and LC-MS studies of donepezil hydrochloride degradation behaviour in forced stress conditions Source: SciELO URL: [Link]

-

Title: ICH guideline M10 on bioanalytical method validation and study sample analysis Source: European Medicines Agency (EMA) URL: [Link]

-

Title: What are the Best Practices of LC-MS/MS Internal Standards? Source: NorthEast BioLab URL: [Link]

-

Title: How to Improve Drug Plasma Stability? Source: Creative Bioarray URL: [Link]

-

Title: Impurity Profiling for Donepezil Hydrochloride Tablet Formulations and Characterisation of Potential Degradant Source: ResearchGate URL: [Link]

-

Title: Essential FDA Guidelines for Bioanalytical Method Validation Source: ResolveMass Laboratories Inc. URL: [Link]

-

Title: Bioanalytical Method Validation of ANDAs- What the Assessor Looks For Source: U.S. Food and Drug Administration (FDA) URL: [Link]

-

Title: Drug Stability Source: International Journal of Scientific Development and Research (IJSDR) URL: [Link]

-

Title: Why Stability at -20 C recommended in bioanalytical method validation (EMA guidelines)? Source: ResearchGate URL: [Link]

-

Title: Bioanalytical Method Validation Source: U.S. Food and Drug Administration (FDA) - Archived Guidance URL: [Link]

Sources

- 1. bioanalysis-zone.com [bioanalysis-zone.com]

- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 3. nebiolab.com [nebiolab.com]

- 4. ema.europa.eu [ema.europa.eu]

- 5. Characterization of factors affecting the stability of frozen heparinized plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. fda.gov [fda.gov]

- 8. resolvemass.ca [resolvemass.ca]

- 9. bioanalysisforum.jp [bioanalysisforum.jp]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. rjpbcs.com [rjpbcs.com]

- 12. scielo.br [scielo.br]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. resolvemass.ca [resolvemass.ca]

- 16. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. fda.gov [fda.gov]

- 20. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 21. resolvemass.ca [resolvemass.ca]

Technical Guide: Optimizing Donepezil Bioanalysis via Isotopic Selection

Topic: Difference between Donepezil-d5 and Donepezil-13C3 standards Content Type: Technical Whitepaper / Method Development Guide Author Persona: Senior Application Scientist, Bioanalysis Division

Comparative Analysis of Deuterated (d5) vs. Carbon-13 (13C3) Internal Standards

Executive Summary

In the quantitative bioanalysis of Donepezil (Aricept®) for pharmacokinetic (PK) and therapeutic drug monitoring (TDM) studies, the choice of Stable Isotope Labeled (SIL) internal standard is a critical determinant of assay robustness. While Donepezil-d5 serves as a cost-effective surrogate for early-stage discovery, it introduces specific risks regarding chromatographic retention time shifts (the "Deuterium Effect") and potential hydrogen-deuterium (H/D) exchange at the indanone moiety. Donepezil-13C3 , conversely, offers superior metabolic fidelity and perfect co-elution, making it the requisite standard for regulated (GLP/GCP) clinical trials under FDA M10/ICH M10 guidance. This guide delineates the physicochemical mechanisms driving these differences and provides a validated protocol for IS selection.

The Physics of Isotopologues: Structural Divergence

To understand the analytical performance, we must first analyze the structural modifications. Donepezil (

Donepezil-d5 (Deuterated)[1][2]

-

Modification: Five hydrogen atoms (

H) are replaced by deuterium ( -

Typical Label Position: Often on the benzyl ring.

-

Physicochemical Impact: The C-D bond is shorter and stronger than the C-H bond due to the lower zero-point energy of the heavier isotope. Crucially, deuterium has a lower molar volume than hydrogen. This reduces the molecule's lipophilicity slightly, altering its interaction with C18 stationary phases.

Donepezil-13C3 (Carbon-13 Labeled)

-

Modification: Three carbon-12 (

C) atoms are replaced by carbon-13 ( -

Typical Label Position: Often on the piperidine ring or benzyl carbons.

-

Physicochemical Impact: Carbon-13 adds mass without significantly altering the bond lengths or the molar volume of the molecule. The lipophilicity (

) remains virtually identical to the unlabeled analyte.

Chromatographic Performance: The "Deuterium Effect"[3]

The most significant operational difference between these standards is their behavior in Reverse-Phase Liquid Chromatography (RPLC).

The Retention Time (RT) Shift

Deuterated isotopologues often elute earlier than their non-labeled counterparts. This is known as the Chromatographic Deuterium Effect (CDE) .

-

Mechanism: The reduced lipophilicity of Donepezil-d5 weakens its hydrophobic interaction with the octadecyl (C18) ligands of the column.

-

Consequence: In a high-resolution gradient run, Donepezil-d5 may elute 2–5 seconds before the analyte.

The Matrix Effect Risk

In LC-MS/MS, co-eluting matrix components (phospholipids, salts) can suppress or enhance ionization.

-

The 13C3 Advantage: Because Donepezil-13C3 co-elutes perfectly with Donepezil, any matrix suppression affecting the analyte also affects the IS to the exact same degree. The ratio remains constant, and the quantification is corrected.

-

The d5 Risk: If Donepezil-d5 elutes earlier, it may exit the suppression zone before the analyte enters it (or vice versa). The IS no longer accurately tracks the ionization efficiency of the analyte, leading to quantitative bias.

Visualizing the Separation Logic:

Figure 1: The Chromatographic Deuterium Effect. Note how d5 separates from the analyte, risking exposure to different matrix effects.

Mass Spectrometry Dynamics & Transitions

Proper Multiple Reaction Monitoring (MRM) transition selection is vital to avoid "cross-talk" (isotopic interference).

Confirmed Transitions

Based on the benzyl-cation fragmentation pathway (dominant in ESI+):

| Compound | Precursor Ion ( | Product Ion ( | Comment |

| Donepezil (Analyte) | 380.2 | 91.2 | Benzyl cation fragment |

| Donepezil-d5 | 385.2 | 96.2 | Label on benzyl ring (+5 Da) |

| Donepezil-13C3 | 383.2 | 94.2 | Label on benzyl ring (+3 Da) |

Cross-Talk Analysis

-

d0

IS Contribution: The natural isotopic abundance of Donepezil (containing natural-

The M+3 signal (approx. 0.5-1.0% of parent) can interfere with Donepezil-13C3 .

-

The M+5 signal is negligible.

-

Mitigation: This is easily managed by ensuring the IS concentration is sufficiently high that the contribution from the ULOQ (Upper Limit of Quantification) analyte is insignificant (<5% of IS response).

-

Stability & Metabolic Fidelity: The Exchange Risk

A subtle but critical risk with deuterated standards is Hydrogen-Deuterium (H/D) Exchange .

The Indanone Acidity

The Donepezil structure contains a ketone on the indanone ring. The protons on the alpha-carbon (adjacent to the carbonyl) are acidic (pKa ~19-20).

-

Risk Scenario: If the "d5" label is placed on the indanone ring rather than the benzyl ring, these deuterium atoms can exchange with protons in the solvent (water/methanol) under acidic or basic conditions during extraction or storage.

-

Result: The IS mass shifts from d5

d4

Donepezil-13C3 is immune to this. The carbon skeleton is non-exchangeable under bioanalytical conditions.

Experimental Protocol: IS Suitability Assessment

Before validating a method per FDA M10, perform this "Stress Test" to verify your chosen standard.

Workflow: The "Cross-Signal" Validation

-

Preparation:

-

Prepare a ULOQ Sample (Analyte only, no IS).

-

Prepare an IS-Only Sample (High concentration IS, no Analyte).

-

Prepare a Zero Blank (Matrix + IS).

-

-

LC-MS/MS Injection Sequence:

-

Inject Mobile Phase (System Blank).

-

Inject ULOQ Sample.

-

Inject IS-Only Sample.

-

Inject Zero Blank.

-

-

Data Analysis (Criteria):

-

Channel A (Analyte Transition): In the IS-Only injection, is there a peak?

-

Limit: Must be < 20% of the LLOQ (Lower Limit of Quantification) area.

-

-

Channel B (IS Transition): In the ULOQ injection, is there a peak?

-

Limit: Must be < 5% of the average IS response.

-

-

Retention Time Check: Overlay the chromatograms.

-

If IS shifts > 0.1 min from Analyte

Fail for regulated clinical work (high risk of matrix effect divergence).

-

-

Selection Matrix: The Decision Framework

When should you use which standard?

Figure 2: Strategic Selection Framework. Note that for clinical submission, 13C3 is the default recommendation to minimize regulatory queries regarding matrix effects.

Summary Table

| Feature | Donepezil-d5 | Donepezil-13C3 |

| Cost | Low to Moderate | High |

| Retention Time | Shifts earlier (CDE risk) | Identical to Analyte |

| Matrix Effect Correction | Good (if co-eluting) | Excellent (Perfect overlap) |

| H/D Exchange Risk | High (if label on Indanone) | None |

| Regulatory Risk | Moderate (requires justification) | Low (Preferred) |

References

-

U.S. Food and Drug Administration (FDA). (2022).[1] M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][2]

-

Wang, S., et al. (2007). Deuterium isotope effects on the retention time of donepezil in liquid chromatography-tandem mass spectrometry. Journal of Chromatography B. [Link]

-

Jemal, M., & Xia, Y. Q. (2006). LC-MS Development Strategies: The Role of the Internal Standard. Current Drug Metabolism. [Link]

-

PubChem. (2024). Donepezil Compound Summary. National Library of Medicine. [Link]

-

Kim, M.K., et al. (2023). Development of a Rapid LC-MS/MS Method for Simultaneous Quantification of Donepezil and Tadalafil in Rat Plasma. Pharmaceutics. [Link]

Sources

A Comprehensive Guide to the Certificate of Analysis for Donepezil-d5 Hydrochloride: Ensuring Quality for Research and Development

For researchers, scientists, and drug development professionals, the integrity of reference materials is paramount. A Certificate of Analysis (CoA) is not merely a document of compliance; it is the foundational evidence of a material's identity, purity, and fitness for purpose. This is particularly true for stable isotope-labeled (SIL) compounds like Donepezil-d5 hydrochloride, which serve as critical internal standards in quantitative bioanalysis.[1][2] The introduction of deuterium atoms necessitates a more rigorous characterization than for its unlabeled counterpart.

This technical guide provides an in-depth exploration of the essential components of a robust CoA for Donepezil-d5 hydrochloride. Moving beyond a simple checklist, we will delve into the scientific rationale behind each required test, provide detailed methodologies for key analytical procedures, and establish stringent acceptance criteria that guarantee the material's quality for regulatory submissions and pivotal research.

The Dual Nature of Purity: Chemical and Isotopic Integrity

The core principle in evaluating Donepezil-d5 hydrochloride is understanding its dual purity profile. The CoA must address both the chemical purity (the absence of organic and inorganic impurities) and the isotopic purity (the degree and location of deuterium incorporation).

-

Chemical Purity: This assesses process-related impurities, degradation products, and residual solvents, akin to the analysis of the unlabeled Active Pharmaceutical Ingredient (API).

-

Isotopic Purity & Enrichment: This confirms that the deuterium atoms are present in the correct number, at the intended positions, and that the abundance of the desired deuterated molecule is high, with minimal presence of lesser-labeled or unlabeled species.[3]

The following workflow diagram illustrates the logical process of comprehensive quality control for Donepezil-d5 hydrochloride, culminating in the issuance of a CoA.

Caption: Workflow for Donepezil-d5 HCl Quality Control and CoA Issuance.

Core Analytical Requirements for the Certificate of Analysis

A comprehensive CoA for Donepezil-d5 hydrochloride must be structured to present a clear and complete picture of the material's quality. The following sections detail the critical tests, their rationale, and typical specifications.

Table 1: Summary of CoA Specifications for Donepezil-d5 Hydrochloride

| Test Parameter | Method | Acceptance Criteria | Rationale |

| Identification | |||

| Infrared (IR) Absorption | USP <197K> | The IR spectrum corresponds to that of a qualified reference standard. | Confirms the overall molecular structure and functional groups. |

| Mass Spectrometry (MS) | ESI-MS | The molecular ion [M+H]⁺ corresponds to the theoretical mass of Donepezil-d5. | Confirms the mass of the primary isotopologue. |

| ¹H NMR Spectroscopy | ¹H NMR | The spectrum is consistent with the structure of Donepezil, accounting for the absence of protons at deuterated sites. | Confirms chemical structure and provides initial evidence of deuterium incorporation. |

| Purity & Assay | |||

| Chemical Purity | HPLC/UPLC | ≥ 98.0% | Quantifies the presence of non-labeled organic impurities. |

| Isotopic Enrichment | LC-MS | ≥ 98% | Ensures the predominance of the desired d5 species.[4] |

| Unlabeled Donepezil | LC-MS | ≤ 0.5% | Minimizes interference from the unlabeled analyte in quantitative assays.[5] |

| Physical Properties | |||

| Appearance | Visual | White to off-white solid/powder. | Basic quality check for consistency and gross contamination. |

| Water Content | Karl Fischer (USP <921>) | ≤ 1.0% (anhydrous basis) | Water can affect stability and accurate weighing. |

| Residual Impurities | |||

| Residual Solvents | GC-MS (USP <467>) | Meets USP <467> limits for relevant solvents used in synthesis. | Ensures patient safety and avoids potential analytical interference. |

| Residue on Ignition | USP <281> | ≤ 0.1% | Measures the content of inorganic impurities. |

Detailed Experimental Protocols

To ensure transparency and reproducibility, the CoA should reference validated analytical methods. Below are detailed, step-by-step methodologies for the most critical assessments.

Protocol 1: Chemical Purity by High-Performance Liquid Chromatography (HPLC)

This method is designed to separate and quantify any chemically distinct impurities from the Donepezil-d5 hydrochloride substance.

-

Instrumentation: HPLC system with UV detector (e.g., Agilent 1260 Infinity II or equivalent).

-

Column: Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm packing).

-

Mobile Phase:

-

Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

-

-

Gradient Elution:

-

0-5 min: 20% B

-

5-25 min: 20% to 80% B

-

25-30 min: 80% B

-

30-32 min: 80% to 20% B

-

32-40 min: 20% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 271 nm.[6]

-

Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of approximately 0.5 mg/mL.

-

Analysis: Inject 10 µL of the sample. Purity is calculated based on the area percent of all peaks detected.

Caption: Experimental workflow for HPLC chemical purity analysis.

Protocol 2: Isotopic Enrichment by LC-MS

This method is crucial for determining the distribution of isotopologues (d0, d1, d2, d3, d4, d5, etc.) and confirming that the d5 species is predominant.

-

Instrumentation: A high-resolution mass spectrometer (HRMS) like a Q-TOF or Orbitrap, coupled to a UPLC/HPLC system.[3]

-

Chromatography: A rapid isocratic or short gradient elution is sufficient to separate the analyte from the injection solvent front. The goal is not to separate impurities but to introduce a clean sample into the MS.

-

Mass Spectrometry Method:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Mode: Full scan in high-resolution mode (resolving power > 10,000).

-

Scan Range: m/z 400-450 (to encompass the full isotopic cluster of Donepezil and Donepezil-d5).

-

-

Sample Preparation: Prepare a dilute solution (approx. 1 µg/mL) in a suitable solvent like 50:50 acetonitrile/water with 0.1% formic acid.[7]

-

Data Analysis:

-

Extract the ion chromatogram for the analyte.

-

Generate a mass spectrum by averaging the scans across the chromatographic peak.

-

Identify the peaks corresponding to the unlabeled [M+H]⁺ (d0) and the labeled [M+H]⁺ (d5) species.

-

Calculate isotopic enrichment by integrating the peak areas of all relevant isotopologues (d0 through d5) and expressing the area of the d5 peak as a percentage of the total.[3]

Formula: Isotopic Enrichment (%) = [Area(d5) / (Area(d0) + Area(d1) + ... + Area(d5))] * 100

-

Protocol 3: Structural Confirmation and Label Position by NMR

Nuclear Magnetic Resonance (NMR) spectroscopy provides unequivocal structural confirmation and is the gold standard for determining the precise location of the deuterium labels.

-

Instrumentation: NMR Spectrometer (e.g., Bruker 400 MHz or higher).

-

¹H NMR (Proton NMR):

-

Solvent: DMSO-d6 or CDCl₃.

-

Analysis: Acquire a standard proton NMR spectrum. The spectrum should match the known spectrum of Donepezil, with the critical difference being the significant reduction or complete absence of signals corresponding to the protons that have been replaced by deuterium. This confirms both the core structure and the success of the labeling at the intended sites.[8]

-

-

²H NMR (Deuterium NMR):

-

Solvent: A non-deuterated solvent (e.g., DMSO-h6 or CHCl₃).

-

Analysis: Acquire a deuterium NMR spectrum. This experiment directly observes the deuterium nuclei. Signals will appear only at the chemical shifts where deuterium has been incorporated.[9] This provides definitive proof of the label's location. The chemical shifts in the ²H spectrum should align with the corresponding proton signals in the ¹H spectrum of unlabeled Donepezil.[10]

-

Conclusion: A Commitment to Quality

A Certificate of Analysis for Donepezil-d5 hydrochloride is a multi-faceted declaration of quality that underpins the reliability of subsequent research. It must provide clear, scientifically-grounded evidence of identity, chemical purity, and, most critically, isotopic integrity. By employing a suite of orthogonal analytical techniques—chromatography for purity, mass spectrometry for isotopic distribution, and NMR for structural verification—a complete and trustworthy profile of the reference material is established. For the drug development professional, demanding a CoA that meets these rigorous standards is a non-negotiable step in ensuring data integrity from discovery through to clinical trials.

References

-

Charles River Laboratories. (n.d.). Isotopic Labeling Services. Retrieved February 9, 2026, from [Link]

-

LGC Standards. (n.d.). USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. Retrieved February 9, 2026, from [Link]

-

Assyro AI. (2026, January 25). Certificate of Analysis: Pharmaceutical COA Requirements.... Retrieved February 9, 2026, from [Link]

-

Wieling, J. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. SciSpace. Retrieved February 9, 2026, from [Link]

-

Amerigo Scientific. (n.d.). Stable Isotope-labeled Standards. Retrieved February 9, 2026, from [Link]

-

ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. Retrieved February 9, 2026, from [Link]

-

Pozo, O. J., et al. (2014). Determination of the Enrichment of Isotopically Labelled Molecules by Mass Spectrometry. Journal of Mass Spectrometry, 49(7), 647-654. Retrieved February 9, 2026, from [Link]

-

Emery Pharma. (n.d.). Deuterated Reference Standards. Retrieved February 9, 2026, from [Link]

-

PLOS. (2024, September 6). Optimized method development and validation for determining donepezil in rat plasma. Retrieved February 9, 2026, from [Link]

-

Lesot, P., et al. (2007). Determination of Deuterium Isotope Ratios by Quantitative 2H NMR Spectroscopy: the ERETIC Method As a Generic Reference Signal. Analytical Chemistry, 79(22), 8479-8486. Retrieved February 9, 2026, from [Link]

-

Wang, J., et al. (2020). Rapid characterization of isotopic purity of deuterium‐labeled organic compounds and monitoring of hydrogen–deuterium exchange reaction using electrospray ionization‐high‐resolution mass spectrometry. Rapid Communications in Mass Spectrometry, 34(S3). Retrieved February 9, 2026, from [Link]

-

Dong, M. W. (2024, June 10). Certificate of Analysis (CoA) and Calculations for Small-Molecule Drugs. LCGC, 42(6), 225-231. Retrieved February 9, 2026, from [Link]

-

Roy, A., et al. (2020). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods, 12(35), 4354-4361. Retrieved February 9, 2026, from [Link]

-

Foston, M. B., et al. (2012). Deuterium incorporation in biomass cell wall components by NMR analysis. Analyst, 137(5), 1140-1145. Retrieved February 9, 2026, from [Link]

-

ResearchGate. (2025, August 7). Use of Isotopically Labeled Compounds in Drug Discovery. Retrieved February 9, 2026, from [Link]

-

Smith, S. L., et al. (1981). Deuterium nuclear magnetic resonance spectroscopy. 1—Larmor frequency ratio, referencing and chemical shift. Magnetic Resonance in Chemistry, 16(4), 290-293. Retrieved February 9, 2026, from [Link]

-

National Institutes of Health. (n.d.). An Isotopic Labeling Approach Linking Natural Products with Biosynthetic Gene Clusters. Retrieved February 9, 2026, from [Link]

-

University of Groningen. (2022, July 11). Evaluating the use of NMR for the determination of deuterium abundance in water. Retrieved February 9, 2026, from [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. Stable Isotope-labeled Standards - Amerigo Scientific [amerigoscientific.com]

- 3. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 4. resolvemass.ca [resolvemass.ca]

- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 6. journals.plos.org [journals.plos.org]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. criver.com [criver.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Quantitative Bioanalysis of Donepezil in Human Plasma by LC-MS/MS Using Donepezil-d5 as an Internal Standard

Abstract

This application note presents a detailed, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the accurate quantification of Donepezil in human plasma. To counteract matrix effects and variability inherent in the analytical process, a stable isotope-labeled internal standard, Donepezil-d5, is employed. The protocol outlines a robust solid-phase extraction (SPE) procedure for sample cleanup, followed by chromatographic separation and mass spectrometric detection. This method demonstrates high sensitivity, specificity, and reproducibility, meeting the stringent requirements for pharmacokinetic and bioequivalence studies as stipulated by regulatory bodies such as the U.S. Food and Drug Administration (FDA).

Introduction: The Rationale for Precise Donepezil Quantification

Donepezil, a reversible inhibitor of the enzyme acetylcholinesterase, is a cornerstone in the symptomatic treatment of Alzheimer's disease.[1][2] By increasing the levels of acetylcholine in the brain, it helps to alleviate cognitive symptoms.[3] Accurate measurement of Donepezil concentrations in biological matrices, particularly plasma, is critical for pharmacokinetic (PK) profiling, dose-response relationship establishment, and bioequivalence (BE) studies.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for bioanalysis due to its exceptional sensitivity and selectivity.[4] However, a significant challenge in LC-MS/MS is the "matrix effect," where co-eluting endogenous components from the biological sample can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.[4][5][6][7][8]

To mitigate these effects and correct for variability during sample preparation and injection, the use of a stable isotope-labeled internal standard (SIL-IS) is the preferred approach.[2] A SIL-IS, such as Donepezil-d5, is an ideal internal standard as it shares near-identical physicochemical properties and extraction recovery with the analyte, and it co-elutes chromatographically. The mass difference ensures that it can be distinguished by the mass spectrometer, providing a reliable reference for quantification.

This application note provides a comprehensive, step-by-step protocol for the bioanalysis of Donepezil using Donepezil-d5, designed for researchers and professionals in drug development and clinical research.

Physicochemical Properties of Donepezil and Donepezil-d5

Understanding the properties of both the analyte and the internal standard is fundamental to method development.

| Property | Donepezil | Donepezil-d5 | Rationale for Comparison |

| Chemical Formula | C24H29NO3 | C24H24D5NO3 | The incorporation of five deuterium atoms in Donepezil-d5 results in a mass shift that is readily detectable by mass spectrometry. |

| Monoisotopic Mass | 379.215 g/mol [9] | 384.246 g/mol | This mass difference is the basis for the specificity of the LC-MS/MS method. |

| pKa | 9.08 (basic)[9] | ~9.08 (basic) | The nearly identical pKa ensures that both compounds will have similar ionization efficiencies under the same pH conditions. |

| LogP | 4.7[9] | ~4.7 | A similar LogP value indicates comparable partitioning behavior during extraction and chromatography. |

Bioanalytical Workflow Overview

The entire process, from sample receipt to data analysis, follows a systematic and validated workflow to ensure data integrity and accuracy.

Caption: High-level workflow for Donepezil bioanalysis.

Experimental Protocols

Preparation of Stock and Working Solutions

Causality: Accurate preparation of stock and working solutions is paramount as they form the basis for the calibration curve and quality control samples, directly impacting the accuracy of the entire assay.

-

Primary Stock Solutions (1 mg/mL):

-

Working Standard Solutions:

-

Prepare serial dilutions of the Donepezil primary stock solution with a 50:50 (v/v) methanol:water mixture to create working solutions for calibration standards (CS) and quality control (QC) samples.

-

-

Internal Standard (IS) Working Solution (100 ng/mL):

-

Dilute the Donepezil-d5 primary stock solution with the same 50:50 methanol:water mixture to a final concentration of 100 ng/mL.

-

Preparation of Calibration Standards and Quality Controls

-

Matrix Spiking:

-

Spike blank human plasma with the appropriate Donepezil working standard solutions to achieve the desired concentrations for the calibration curve. A typical range for Donepezil is 0.1 to 50 ng/mL.[10]

-